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molecular formula C18H17NO5 B8507875 methyl 5-(3-methoxy-3-oxoprop-1-enyl)-2-phenylmethoxypyridine-4-carboxylate

methyl 5-(3-methoxy-3-oxoprop-1-enyl)-2-phenylmethoxypyridine-4-carboxylate

Cat. No. B8507875
M. Wt: 327.3 g/mol
InChI Key: ABEANPMLOCFYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748462B2

Procedure details

To NMP (1 mL) was added methyl acrylate (commercially available from Sigma-Aldrich, St. Louis, Mo., USA), tri-o-tolylphosphine (8.5 mg, 28 μmol) (commercially available from Sigma-Aldrich, St. Louis, Mo., USA) and palladium diacetate (2.5 mg, 11 μmol) (commercially available from Sigma-Aldrich, St. Louis, Mo., USA). The solution was degassed three time with nitrogen. To this solution was then added a 1 mL NMP solution of methyl 2-(benzyloxy)-5-bromoisonicotinate (120 mg, 372 μmol). The reaction was stirred at 90° C. overnight and then purified by column chromatography (silica gel, 10% EtOAc/hexane) to give desired product H6.2 (50.2 mg, 41.4%). MS ESI (pos.) m/e: 328.1 (M+H)+.
Quantity
8.5 mg
Type
reactant
Reaction Step One
Quantity
2.5 mg
Type
catalyst
Reaction Step Two
Quantity
120 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.[CH2:29]([O:36][C:37]1[CH:38]=[C:39]([C:44](Br)=[CH:45][N:46]=1)[C:40]([O:42][CH3:43])=[O:41])[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>C([O-])(=O)C.C([O-])(=O)C.[Pd+2].CN1C(=O)CCC1>[CH2:29]([O:36][C:37]1[CH:38]=[C:39]([C:44]([CH:3]=[CH:2][C:1]([O:5][CH3:6])=[O:4])=[CH:45][N:46]=1)[C:40]([O:42][CH3:43])=[O:41])[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
8.5 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Step Two
Name
Quantity
2.5 mg
Type
catalyst
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]
Step Three
Name
Quantity
120 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)OC)C(=CN1)Br
Name
Quantity
1 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
1 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 90° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was degassed three time with nitrogen
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica gel, 10% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)OC)C(=CN1)C=CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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